molecular formula C18H12Cl2N2S2 B15147601 {Bis[(4-chlorobenzyl)sulfanyl]methylidene}propanedinitrile

{Bis[(4-chlorobenzyl)sulfanyl]methylidene}propanedinitrile

Cat. No.: B15147601
M. Wt: 391.3 g/mol
InChI Key: VRIMBDOOIRCYQD-UHFFFAOYSA-N
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Description

{Bis[(4-chlorobenzyl)sulfanyl]methylidene}propanedinitrile is an organic compound characterized by the presence of chlorobenzyl and sulfanyl groups attached to a propanedinitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {Bis[(4-chlorobenzyl)sulfanyl]methylidene}propanedinitrile typically involves the reaction of 4-chlorobenzyl chloride with sodium sulfide to form the corresponding sulfide intermediate. This intermediate is then reacted with malononitrile under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

{Bis[(4-chlorobenzyl)sulfanyl]methylidene}propanedinitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, lithium aluminum hydride, and various nucleophiles. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, primary amines, and substituted derivatives of the original compound .

Scientific Research Applications

{Bis[(4-chlorobenzyl)sulfanyl]methylidene}propanedinitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of {Bis[(4-chlorobenzyl)sulfanyl]methylidene}propanedinitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .

Properties

Molecular Formula

C18H12Cl2N2S2

Molecular Weight

391.3 g/mol

IUPAC Name

2-[bis[(4-chlorophenyl)methylsulfanyl]methylidene]propanedinitrile

InChI

InChI=1S/C18H12Cl2N2S2/c19-16-5-1-13(2-6-16)11-23-18(15(9-21)10-22)24-12-14-3-7-17(20)8-4-14/h1-8H,11-12H2

InChI Key

VRIMBDOOIRCYQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC(=C(C#N)C#N)SCC2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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